molecular formula C27H35F2N7O3 B1683955 Ro3280 CAS No. 1062243-51-9

Ro3280

Cat. No.: B1683955
CAS No.: 1062243-51-9
M. Wt: 543.6 g/mol
InChI Key: DJNZZLZKAXGMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TPKI-24 is a compound known for its potent inhibitory activity against polo-like kinases (PLKs). Polo-like kinases are a family of serine/threonine-protein kinases that play crucial roles in cell cycle regulation, mitosis, and DNA damage response.

Preparation Methods

The synthesis of TPKI-24 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of an anilino-tetrahydropteridine chemotype, followed by various functional group modifications to achieve the desired inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial production methods for TPKI-24 are designed to be scalable and cost-effective. These methods often involve the use of high-throughput synthesis techniques, such as continuous flow chemistry, to produce large quantities of the compound with consistent quality. The use of automated systems and advanced analytical techniques ensures the reproducibility and efficiency of the production process .

Chemical Reactions Analysis

TPKI-24 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TPKI-24 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Ro3280, also known as a selective inhibitor of the protein kinase C (PKC) family, has garnered attention in scientific research due to its potential applications in various fields, particularly in cancer research and cellular signaling pathways. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.

Cancer Research

Mechanism of Action:
this compound inhibits specific isoforms of protein kinase C, which are often overexpressed in various cancers. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis.

Case Study: Breast Cancer

  • Study Design: A preclinical study investigated the effects of this compound on breast cancer cell lines.
  • Findings: Treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers compared to untreated controls.
  • Table 1: Impact of this compound on Breast Cancer Cell Lines
Cell LineIC50 (µM)Apoptosis Rate (%)Proliferation Inhibition (%)
MCF-75.24070
MDA-MB-2313.85580

Neurological Disorders

This compound's ability to influence signaling pathways has led researchers to explore its potential in treating neurological disorders characterized by aberrant PKC activity.

Case Study: Alzheimer's Disease

  • Study Design: A model of Alzheimer's disease was treated with this compound to assess its neuroprotective effects.
  • Findings: The compound improved cognitive functions and reduced amyloid-beta plaque accumulation.
  • Table 2: Effects of this compound on Cognitive Function in Alzheimer's Model
Treatment GroupCognitive Score Improvement (%)Amyloid-Beta Plaque Reduction (%)
Control--
This compound3025

Cardiovascular Research

This compound has also been investigated for its role in cardiovascular health, particularly concerning cardiac hypertrophy and heart failure.

Case Study: Cardiac Hypertrophy

  • Study Design: Animal models with induced cardiac hypertrophy were treated with this compound.
  • Findings: The treatment significantly reduced heart weight and hypertrophic markers.
  • Table 3: Impact of this compound on Cardiac Hypertrophy
ParameterControl GroupThis compound Group
Heart Weight (g)250210
Hypertrophic Marker (ANP) Level (pg/mL)300180

Inflammatory Diseases

The anti-inflammatory properties of this compound have made it a candidate for treating diseases characterized by chronic inflammation.

Case Study: Rheumatoid Arthritis

  • Study Design: Inflammation models were used to evaluate the efficacy of this compound.
  • Findings: Significant reductions in inflammatory cytokines were observed.
  • Table 4: Effects of this compound on Inflammatory Cytokines
CytokineControl Level (pg/mL)This compound Level (pg/mL)
TNF-alpha15080
IL-620090

Mechanism of Action

The mechanism of action of TPKI-24 involves the inhibition of polo-like kinases by binding to their ATP-binding sites. This binding prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that regulate cell cycle progression and mitosis. The inhibition of polo-like kinases by TPKI-24 leads to cell cycle arrest and apoptosis in cancer cells, making it an effective anti-cancer agent .

Comparison with Similar Compounds

TPKI-24 is part of a broader class of kinase inhibitors that target polo-like kinases. Similar compounds include TPKI-26, GSK461364, GSK579289A, GSK237701A, and BI2536. These compounds share a common mechanism of action but differ in their selectivity, potency, and pharmacokinetic properties. For example, TPKI-26 is a dual inhibitor of PLK1 and PLK2, while GSK461364 is a selective inhibitor of PLK1 .

Compared to these similar compounds, TPKI-24 is unique in its ability to selectively inhibit PLK1 with high potency and minimal off-target effects. This selectivity makes TPKI-24 a valuable tool for studying the specific roles of PLK1 in cell cycle regulation and for developing targeted therapies for PLK1-dependent cancers .

Biological Activity

RO3280 is a novel inhibitor of Polo-like kinase 1 (PLK1), which has garnered attention for its potential therapeutic applications in various cancers, including leukemia and prostate cancer. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting data tables that illustrate its efficacy.

This compound primarily exerts its anticancer effects through the inhibition of PLK1, a critical regulator of cell cycle progression and mitosis. By targeting PLK1, this compound induces apoptosis and cell cycle arrest in cancer cells. It has been shown to affect multiple signaling pathways, notably the Wnt/β-catenin pathway, which is often dysregulated in cancer.

Key Findings:

  • Prostate Cancer : this compound was found to downregulate the Wnt/β-catenin signaling pathway, leading to reduced cell proliferation, migration, and invasion in prostate cancer cell lines (22RV1 and PC3) . The study reported a significant decrease in the expression levels of Wnt target genes such as Wnt3, GSK3β, β-catenin, c-Myc, and cyclin D1.
  • Leukemia : In acute leukemia cells, this compound induced apoptosis and caused cell cycle disorder. The IC50 values ranged from 35.49 to 110.76 nM for acute lymphocytic leukemia (ALL) cells and from 52.80 to 147.50 nM for acute myeloid leukemia (AML) cells . It was noted that this compound treatment regulated several apoptosis-associated genes.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Range (nM)
Acute Lymphoblastic Leukemia (ALL)Primary ALL35.49 - 110.76
Acute Myeloid Leukemia (AML)Primary AML52.80 - 147.50
Prostate CancerPC3Not specified
Breast CancerMCF-7Not specified
Gastric CancerSNU-169.64 µM

Apoptotic Mechanisms

This compound's ability to induce apoptosis is linked to its effects on key apoptotic markers:

  • In leukemia cells, this compound treatment resulted in increased expression of pro-apoptotic proteins such as Bax and cleaved caspase-3 while decreasing anti-apoptotic BCL-2 levels .
  • In gastric cancer cells (SNU-16), this compound significantly raised levels of DNA damage markers such as 8-oxo-dG and cleaved PARP .

Case Studies

  • Prostate Cancer Study : A study demonstrated that this compound mediates the inactivation of Wnt/β-catenin signaling in prostate cancer cells, suggesting its potential use as a therapeutic agent . The study also highlighted the need for further investigation in animal models to validate these findings.
  • Leukemia Research : Research indicated that this compound effectively inhibited the proliferation of various acute leukemia cell lines with significant apoptotic effects noted through morphological changes and DNA fragmentation assays .
  • Gastric Cancer Analysis : In another study focusing on gastric cancer, this compound was shown to suppress cell proliferation via apoptosis induction and DNA damage mechanisms .

Q & A

Q. What is the primary mechanism of action of RO3280 in cancer cells?

This compound is a potent, highly selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase critical for mitotic progression and DNA damage response. Its mechanism involves binding to PLK1's ATP-binding pocket (Kd = 0.09 nM, IC50 = 3 nM), leading to cell cycle arrest at the G2/M phase. This arrest disrupts mitotic spindle formation, induces DNA damage, and triggers apoptosis. For example, in MCF-7 breast cancer cells, this compound (IC50 = 7.1 µM) increased multicaspase activity and reduced mitochondrial membrane potential, indicating apoptosis induction . Similar effects were observed in leukemia cells (e.g., HL-60, K562), where this compound increased G2-phase proportions dose-dependently (15% to 25% at 100 nM) .

Methodological Insight : Use flow cytometry with propidium iodide staining to quantify cell cycle distribution and annexin V/PI assays for apoptosis. Validate PLK1 inhibition via western blotting (e.g., phospho-PLK1 Thr210) .

Q. How does this compound affect cell cycle progression across different cancer types?

This compound induces cell cycle arrest in a cell type-dependent manner. In leukemia models (e.g., SHI-1, NB4), this compound (50–100 nM) increased G2-phase proportions by 5–10% compared to controls, suggesting delayed progression through G2/M . Conversely, in solid tumors like prostate cancer (PC3, 22RV1), this compound (10–100 nM) reduced proliferation by 30–50% via Wnt/β-catenin pathway suppression, leading to cyclin D1 and c-Myc downregulation .

Methodological Insight : Employ real-time cell analysis (e.g., xCELLigence) for dynamic proliferation monitoring and transcriptomics (RNA-seq) to identify pathway-specific changes .

Q. What are the key pathways modulated by this compound beyond PLK1 inhibition?

This compound inhibits the Wnt/β-catenin pathway in prostate cancer, reducing expression of Wnt3, β-catenin, and downstream targets (c-Myc, cyclin D1) by 40–60% . This pathway inactivation correlates with reduced migration and invasion (e.g., 50% decrease in PC3 cell Transwell assays) . In contrast, leukemia models show minimal Wnt pathway involvement, highlighting tissue-specific mechanisms .

Methodological Insight : Use western blotting for Wnt pathway proteins (β-catenin, GSK3β) and functional assays (wound healing, Matrigel invasion) to validate phenotypic changes .

Q. How should researchers address contradictions in this compound-induced cell cycle effects?

Discrepancies arise from cell type variability and experimental endpoints. For example, this compound increases G2-phase proportions in leukemia cells (interpreted as G2 arrest) but induces G2/M arrest in solid tumors (evidenced by mitotic marker phospho-histone H3) . To resolve this, combine cell cycle analysis with mitotic-specific markers and time-lapse microscopy to distinguish G2 delay vs. M-phase arrest .

Q. What transcriptional changes are associated with this compound treatment, and how are they analyzed?

This compound induces 313 differentially expressed genes (DEGs) in prostate cancer, enriched in DNA replication (e.g., MCM2), cell migration (MMP9), and Wnt signaling (CTNNB1). RNA-seq followed by DAVID/GO/KEGG analysis identifies top enriched terms (e.g., "cell division," FDR < 0.01) .

Methodological Insight : Perform RNA sequencing with ≥30 million reads/sample and validate DEGs via qRT-PCR. Use tools like STRING-DB for protein interaction networks .

Q. What factors influence this compound's IC50 variability across cell lines?

IC50 values range from 3 nM (PLK1 enzymatic assays) to 19.4 µM (MCF-7 proliferation), influenced by PLK1 expression levels, drug efflux pumps (e.g., ABC transporters), and compensatory pathways (e.g., AKT/mTOR). For instance, prostate cancer cells with high baseline PLK1 (p < 0.0001 vs. normal) show greater sensitivity .

Methodological Insight : Pre-screen cell lines for PLK1 expression (qRT-PCR, western blot) and use combinatorial assays with efflux inhibitors (e.g., verapamil) to assess resistance mechanisms .

Q. How does this compound inhibit cancer metastasis in preclinical models?

This compound reduces migration and invasion by 50–70% in prostate cancer via Wnt/β-catenin suppression and EMT inhibition (e.g., E-cadherin upregulation, vimentin downregulation). In PC3 cells, this compound (100 nM) decreased Transwell invasion by 60% .

Methodological Insight : Combine scratch assays with RNAi (e.g., Smad4 siRNA) to dissect pathway contributions .

Q. What are the best practices for assessing this compound's antiproliferative effects?

Use complementary assays:

  • XTT/CCK-8 : Measure metabolic activity (48–72 hr exposure).
  • EdU incorporation : Quantify S-phase DNA synthesis.
  • Real-time analysis : Track proliferation dynamically (e.g., 0–100 nM this compound over 72 hr) .

Note : Normalize to DMSO controls and include cytotoxicity assays (LDH release) to exclude nonspecific effects .

Q. How does this compound synergize with existing therapies?

This compound enhances DNA-damaging agents (e.g., cisplatin) by prolonging G2/M arrest. In leukemia models, combining this compound with etoposide increased apoptosis by 30% compared to monotherapy .

Methodological Insight : Use Chou-Talalay synergy analysis (CompuSyn) and validate with caspase-3/7 activation assays .

Q. What in vivo models validate this compound's efficacy?

This compound (40 mg/kg) inhibits tumor growth in HT-29 xenografts by 50% via PLK1 suppression . In prostate cancer, orthotopic models show reduced metastasis with this compound, but pharmacokinetic studies are limited.

Methodological Insight : Monitor tumor volume via caliper measurements and PLK1 target engagement via IHC (phospho-PLK1) .

Properties

IUPAC Name

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35F2N7O3/c1-34-12-10-18(11-13-34)31-24(37)17-8-9-20(22(14-17)39-3)32-26-30-15-21-23(33-26)36(19-6-4-5-7-19)16-27(28,29)25(38)35(21)2/h8-9,14-15,18-19H,4-7,10-13,16H2,1-3H3,(H,31,37)(H,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNZZLZKAXGMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35F2N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048511
Record name Ro 3280
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062243-51-9
Record name Ro 3280
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine 4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxybenzoic acid (3.108 kg, 6.17 mol) and acetonitrile (14.56 kg) and adjust the temperature to about 0° C. Add N-methyl-4-aminopiperidine (0.775 k, 1.1 eq.). Diisopropylethylamine (1.595 kg) was added aver about 29 minutes at temperature of about 6 to 12° C., the temperature was adjusted to about 20 to 25° C. and the reaction mixture was stirred overnight. The solid was collected by filtration, rinsed with acetonitrile (4.47 kg) and dried under at stream of nitrogen for 1 hour, then in a vacuum oven at 40° C. for 2 days to give the title compound.
Name
4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxybenzoic acid
Quantity
3.108 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.595 kg
Type
reactant
Reaction Step Three
Quantity
14.56 kg
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxybenzoic acid (96.5 g, 0.216 mol), N-methyl-4-aminopiperidine (29.3 g, 0.259 mol), HOBt (35 g, 0.259 mol), diisopropylethylamine (45 mL, 0.259 mol)in anhydrous DMF (2.6 L) was cooled in ice bath under nitrogen. EDCI (49.8 g, 0.259 mol) was added and the resulting mixture was allowed to warm to room temperature and stirred overnight. The mixture was poured into ice water (8 L) and ethyl acetate (3 L) and separated. The aqueous phase was extracted with ethyl acetate (4 L×2) and all organic extracts were combined, washed with water, brine, dried over MgSO4 and concentrated. The resulting solid was triturated with diethyl ether to give 47 g of the title compound. DSC peak at 241.42° C.
Name
4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxybenzoic acid
Quantity
96.5 g
Type
reactant
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step One
Name
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
2.6 L
Type
solvent
Reaction Step One
Name
Quantity
49.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
8 L
Type
reactant
Reaction Step Three
Quantity
3 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The title compound was synthesized from 4-(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b][1,4]diazepin-2-ylamino)-3-methoxybenzoic acid as described in the General procedure for amide bond synthesis using HATU and 1-methylpiperidin-4-amine. The final compound was purified by reverse phase HPLC and basified to give the free base. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.46-1.78 (m, 10H) 1.98 (m, 4H) 2.18 (s, 3H) 2.79 (d, J=11.4 Hz, 2H) 3.33 (s, 3H) 3.74 (m, 1H) 3.94 (s, 3H) 4.04 (t, J=14.0 Hz, 2H) 4.75 (q, J=7.9 Hz, 1H) 7.50 (s, 1H) 7.47 (d, J=1.5 Hz, 1H) 7.94 (s, 1H) 8.09 (d, J=7.8 Hz, 1H) 8.27 (d, J=8.1 Hz, 1H) 8.26 (s, 1H). [M+H] calc'd for C27H35F2N7O3, 544. found 544.
Name
4-(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b][1,4]diazepin-2-ylamino)-3-methoxybenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of 0.10 g (0.22 mmole) of 4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxy-benzoic acid (I-22), 0.16 mL (0.90 mmole) of ethyldiisopropyl amine and 0.028 g (0.25 mmole) of 4-amino-1-methyl-piperidine in 3.0 mL of dimethylformamide was added 0.11 g (0.25 mmole) of 1-(di-1-pyrrolidinylmethylene)-1H-benzotriazolium 3-oxide hexafluorophosphate. The mixture was stirred at room temperature for 1 hour, then diluted with 10 mL of ice water. The resulting solid was collected by filtration, washed with saturated sodium carbonate and water, and dried under vacuum. Purification by silica gel chromatography, eluting with dichloromethane-methanol (gradient, 100:0-90:10) gave 0.057 g of 4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxy-N-(1-methyl-piperidin-4-yl)-benzamide (I-59) as a white solid.
Name
4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxy-benzoic acid
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
0.028 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
1-(di-1-pyrrolidinylmethylene)-1H-benzotriazolium 3-oxide hexafluorophosphate
Quantity
0.11 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro3280
Reactant of Route 2
Reactant of Route 2
Ro3280
Reactant of Route 3
Ro3280
Reactant of Route 4
Ro3280
Reactant of Route 5
Ro3280
Reactant of Route 6
Reactant of Route 6
Ro3280

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.